

# Ac-VEID-AMC: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Ac-VEID-AMC

Cat. No.: B158954

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An In-depth Technical Guide on the Fluorogenic Caspase-6 Substrate, **Ac-VEID-AMC**

This guide provides a comprehensive overview of the fluorogenic caspase-6 substrate, Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin (**Ac-VEID-AMC**), for researchers, scientists, and drug development professionals. It covers the chemical properties, mechanism of action, experimental protocols, and the role of its target enzyme, caspase-6, in cellular signaling pathways.

## Chemical Identity and Properties

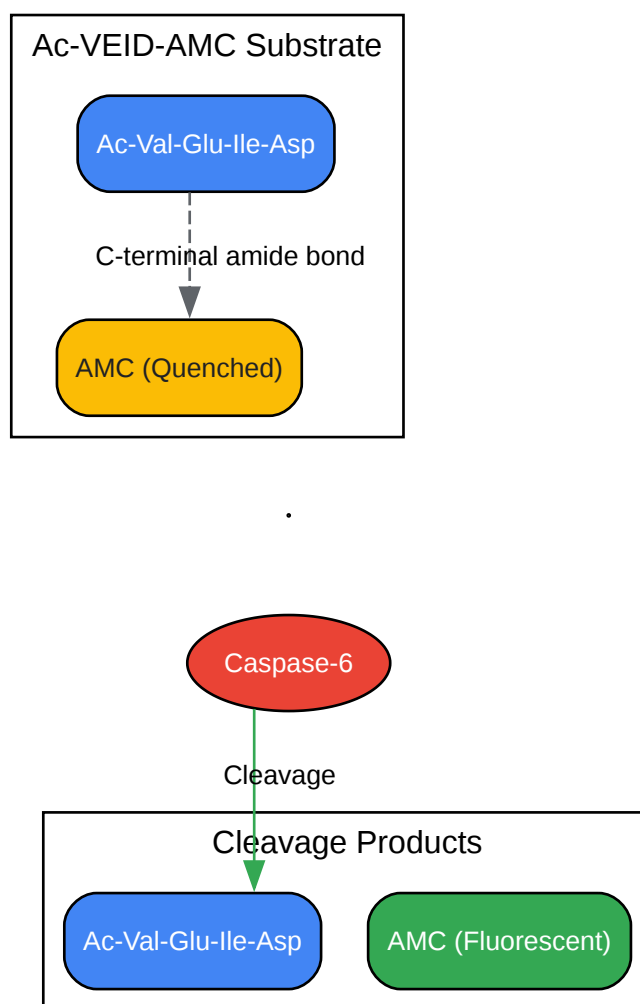
**Ac-VEID-AMC** is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-6 activity. The peptide sequence, VEID (Val-Glu-Ile-Asp), is derived from the cleavage site of lamin A, a known physiological substrate of caspase-6.<sup>[1]</sup> This sequence confers a high degree of specificity for caspase-6, although some cross-reactivity with other caspases, such as caspase-3 and -7, may be observed at high substrate concentrations.<sup>[2]</sup>

The full chemical name of the compound is Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin. Its fundamental chemical and physical properties are summarized in the table below.

| Property              | Value  |
|-----------------------|--|
| Full Chemical Name    | Acetyl-Valyl-Glutamyl-Isoleucyl-Aspartyl-7-amino-4-methylcoumarin  |
| Molecular Formula     | C <sub>32</sub> H <sub>43</sub> N <sub>5</sub> O <sub>11</sub>   |
| Molecular Weight      | 673.71 g/mol   |
| CAS Number            | 219137-97-0  |
| Excitation Wavelength | 340-360 nm   |
| Emission Wavelength   | 440-460 nm   |
| Solubility            | Soluble in DMSO (e.g., 10 mg/mL)   |
| Storage               | Store at -20°C, protected from light. For stock solutions, storage at -80°C is recommended for up to 6 months. |

## Mechanism of Action

The detection of caspase-6 activity using **Ac-VEID-AMC** is based on the principle of fluorescence resonance energy transfer (FRET). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched by the peptide moiety. Upon cleavage of the peptide at the aspartic acid residue by active caspase-6, the AMC group is released, resulting in a significant increase in fluorescence that can be quantified.



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Caption: Mechanism of **Ac-VEID-AMC** cleavage by caspase-6.

## Quantitative Data

The kinetic parameters of an enzyme-substrate interaction, Michaelis constant ( $K_m$ ) and catalytic rate constant ( $k_{cat}$ ), are crucial for quantitative studies. While specific kinetic data for **Ac-VEID-AMC** is not readily available in the cited literature, a study on the closely related substrate Ac-VEID-AFC (7-amino-4-trifluoromethylcoumarin) provides valuable insights. The substitution of the fluorophore is not expected to dramatically alter the enzyme's affinity for the peptide sequence.

| Substrate         | $K_m$ ( $\mu\text{M}$ ) | $k_{\text{cat}}$ ( $\text{s}^{-1}$ ) | $k_{\text{cat}}/K_m$ ( $\text{M}^{-1}\text{s}^{-1}$ ) |
|-------------------|-------------------------|--------------------------------------|---|
| Ac-VEID-AFC       | $30.9 \pm 2.2$          | $4.3 \pm 0.12$                       | 139,200   |
| Lamin A (protein) | $0.014 \pm 0.002$       | $0.057 \pm 0.002$                    | 4,055,043   |

Data from a study using Ac-VEID-AFC, a substrate with the same peptide sequence as **Ac-VEID-AMC**.[\[2\]](#)

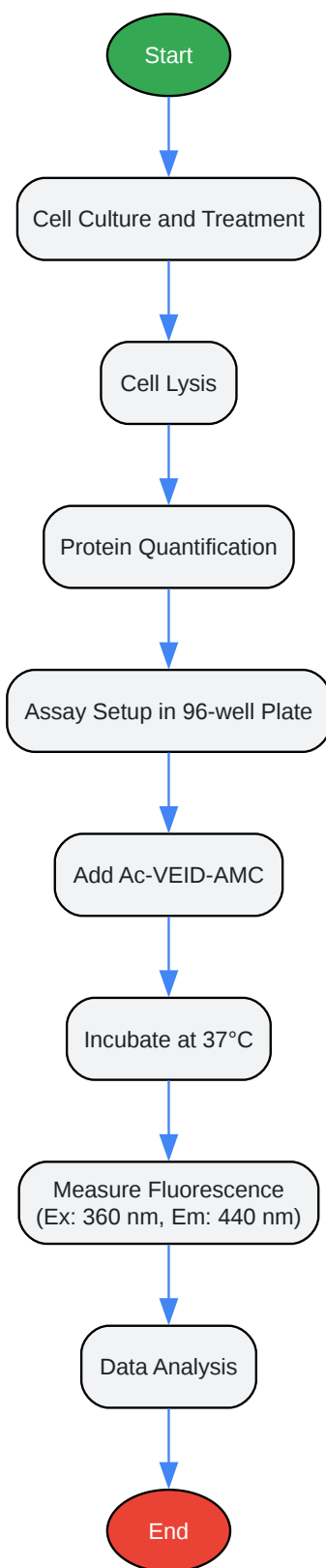
## Experimental Protocols

The following is a generalized protocol for a fluorometric caspase-6 activity assay in a 96-well plate format. This should be optimized based on specific experimental conditions.

### A. Reagents and Buffers

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
- Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.
- **Ac-VEID-AMC** Stock Solution: 10 mM in DMSO.
- Caspase-6 Inhibitor (optional): Ac-VEID-CHO or Z-VEID-FMK for specificity control.

### B. Experimental Workflow



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Caption: General workflow for a caspase-6 activity assay.

### C. Detailed Procedure

- Cell Lysate Preparation:
  - Induce apoptosis in cell cultures using the desired stimulus.
  - Harvest cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20-30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C.
  - Collect the supernatant (cell lysate) and determine the protein concentration.
- Assay Reaction:
  - In a 96-well black plate, add 50-100 µg of protein lysate to each well.
  - Adjust the volume of each well to 90 µL with Assay Buffer.
  - For inhibitor controls, pre-incubate the lysate with a caspase-6 inhibitor (e.g., 10 µM Ac-VEID-CHO) for 15 minutes at 37°C.
  - Initiate the reaction by adding 10 µL of 500 µM **Ac-VEID-AMC** (final concentration of 50 µM).
  - Immediately place the plate in a fluorescence microplate reader.
- Measurement and Analysis:
  - Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
  - Take readings every 5-10 minutes for 1-2 hours at 37°C.
  - Calculate the rate of AMC release from the linear portion of the fluorescence versus time curve.

- Results can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.

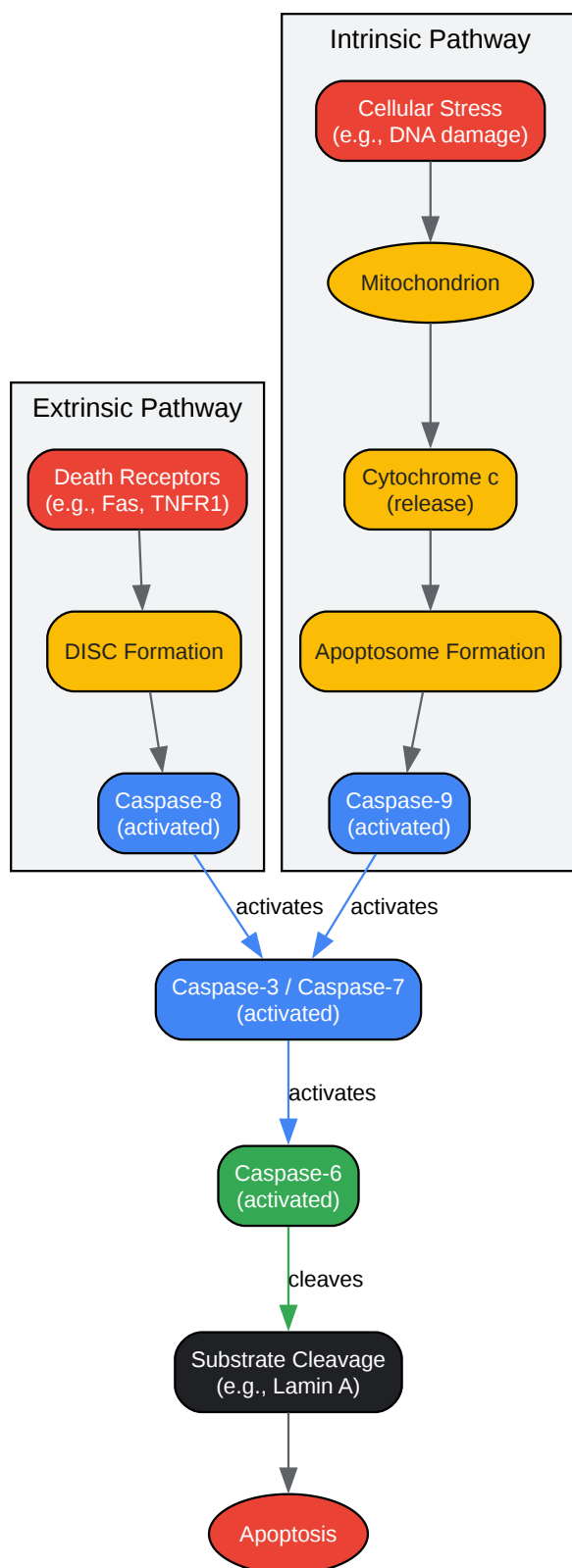
## Signaling Pathways Involving Caspase-6

Caspase-6 is classified as an executioner caspase, playing a critical role in the final stages of apoptosis. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

**Intrinsic Pathway:** Cellular stress, such as DNA damage, leads to the activation of initiator caspase-9 within the apoptosome complex. Caspase-9 then cleaves and activates executioner caspases, including caspase-3 and -7, which in turn can activate caspase-6.

**Extrinsic Pathway:** The binding of extracellular death ligands (e.g., TNF- $\alpha$ , FasL) to their corresponding death receptors triggers the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). This leads to the auto-activation of caspase-8, which then directly activates downstream executioner caspases, including caspase-6.

Once activated, caspase-6 cleaves a specific set of cellular substrates, most notably lamin A, leading to the disassembly of the nuclear lamina, chromatin condensation, and ultimately, cell death.



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Caption: Simplified signaling pathway of caspase-6 activation in apoptosis.



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## References

- 1. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Method for the Specific Assessment of Caspase-6 Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
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